3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-3-8(5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWOYRXOCZQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC(=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid typically involves the following steps:
Formation of the Aminopyrimidine Core: The aminopyrimidine core can be synthesized by reacting 2-methylpyrimidine with an appropriate amine under controlled conditions.
Coupling with Benzoic Acid: The aminopyrimidine derivative is then coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminopyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid, exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study highlighted the synthesis of several benzamide derivatives, including compounds similar to this compound, which demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 5 µM against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Evaluation
In studies evaluating the anticancer properties of related compounds:
- A series of synthesized benzimidazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .
- The compound's ability to induce apoptosis in cancer cells was noted, indicating its potential as a lead compound for further development .
Anti-inflammatory Applications
The structural analogs of this compound have been investigated for their anti-inflammatory properties.
Research Findings
Several studies have reported that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Synthesis and Modification
The synthesis of this compound involves various chemical reactions that can be optimized to enhance its efficacy and reduce side effects.
Synthetic Routes
- Condensation Reactions: The amino group from the pyrimidine can be effectively utilized in condensation reactions with benzoic acid derivatives.
- Functional Group Modifications: Altering substituents on the benzoic acid moiety can lead to enhanced biological activities, allowing for tailored therapeutic applications .
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Inhibition of Enzymatic Pathways: It may inhibit enzymes involved in microbial resistance mechanisms or cancer cell survival pathways.
Mechanism of Action
The mechanism of action of 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
- Implications: Para substitution may alter hydrogen-bonding patterns and solubility due to differences in dipole moments.
Pyrimidine vs. Quinazoline Core
- 3-[(6-Bromo-4-Phenylquinazolin-2-yl)amino]benzoic Acid (CAS 330850-57-2) Structural Difference: The pyrimidine ring is replaced by a quinazoline core, with additional bromine and phenyl substituents. Implications: Quinazoline’s larger aromatic system enhances π-π stacking interactions, while bromine increases lipophilicity (logP) and may affect bioavailability.
Heterocycle Variants: Pyridazine Replacement
- 3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid (CAS 1119451-55-6) Structural Difference: The pyrimidine ring is substituted with a pyridazine ring, which has two adjacent nitrogen atoms. The 4-methylphenyl group adds steric bulk, which could hinder membrane permeability .
Pyrimidine Substitution Patterns
- 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 927637-85-2) Structural Difference: The pyrimidine ring retains a 2-amino group but lacks the 6-amino and 2-methyl substituents. Implications: The absence of the 6-amino group reduces nucleophilicity, while the 2-amino group may form alternative hydrogen bonds. This compound’s simpler structure may offer synthetic advantages but lower target specificity .
Functional Group Modifications: Ester vs. Acid
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid ethyl ester (CAS 367-21-2208) Structural Difference: The carboxylic acid is esterified (ethyl ester), and the pyrimidine ring includes a 3-pyridinyl substituent. The 3-pyridinyl group introduces basicity, altering pH-dependent solubility .
Tabulated Comparison of Key Compounds
Biological Activity
3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid is a compound that combines a benzoic acid moiety with a pyrimidine ring, characterized by the presence of amino groups. Its unique structure enhances its potential as a pharmaceutical agent, leading to various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H12N4O2
- Molecular Weight : Approximately 232.24 g/mol
- CAS Number : 91560-28-0
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antibiotic agent .
2. Anticancer Activity
The compound has demonstrated promising anticancer activity in several studies. For instance, it has shown significant inhibition of cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these effects ranged from 3.0 μM to 10 μM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin .
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in disease processes:
- Cholinesterase Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
- Proteasome Activation : The compound has been linked to the activation of proteasomal pathways, which are crucial for protein degradation and cellular homeostasis .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Binding Affinity : In silico studies suggest that the compound can bind effectively to proteins involved in apoptotic pathways and enzyme systems like cathepsins B and L, enhancing its therapeutic potential against cancer and other diseases .
Synthesis
The synthesis of this compound can be achieved through several chemical pathways, typically involving the coupling of benzoic acid derivatives with pyrimidine-containing amines. The specifics of these synthetic routes can vary based on desired modifications and yield optimization.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models, correlating with increased apoptosis markers in tumor tissues.
- Antimicrobial Efficacy : Another investigation found that this compound inhibited the growth of resistant bacterial strains, showcasing its potential as a novel antibiotic candidate.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| 4-Methyl-3-( (4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | C17H14N4O2 | 0.93 |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | C14H15N5 | 0.76 |
| 4-(Chloromethyl)-N-(4-methyl... | C19H20ClN5O | 0.77 |
This table illustrates how variations in structural components can influence biological activity, providing insights into potential modifications for enhanced efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 6-amino-2-methylpyrimidin-4-amine with 3-aminobenzoic acid derivatives. A general procedure includes using a carbodiimide coupling agent (e.g., EDC or DCC) in anhydrous DMF at 45–60°C for 1–2 hours . Optimization may involve adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates) or employing microwave-assisted synthesis to reduce reaction times. Yield improvements (quantitative in some cases) are achievable via stepwise purification using column chromatography (hexane/EtOH gradients) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
- Structural Confirmation :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and pyrimidine NH2 groups (δ 5.5–6.0 ppm). Carbonyl carbons (C=O) appear at ~170 ppm .
- FT-IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad) and pyrimidine C=N (1600–1650 cm⁻¹) .
- Melting Point : Reported ranges (e.g., 217–220°C) should be cross-validated via differential scanning calorimetry (DSC) to detect polymorphic forms .
Q. How does the reactivity of the pyrimidine ring influence derivatization strategies?
- Methodological Answer : The 6-amino group on the pyrimidine ring is nucleophilic, enabling reactions such as:
- Acylation : React with acyl chlorides in pyridine to form amides .
- Suzuki Coupling : Introduce aryl/heteroaryl groups via palladium catalysis (e.g., using Pd(PPh3)4 and K2CO3 in DMSO/H2O) .
- Reductive Alkylation : Utilize NaBH4 or NaCNBH3 to alkylate the amino group with aldehydes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of analogs?
- Methodological Answer :
- Core Modifications : Vary substituents on the pyrimidine (e.g., 2-methyl vs. 2-ethyl) and benzoic acid (e.g., electron-withdrawing groups like -CF3 at the 4-position) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding to target enzymes (e.g., kinases) and validate with in vitro assays (IC50 measurements) .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays and correlate with logP values (e.g., introducing -CF3 improves metabolic stability by reducing CYP2D6 affinity) .
Q. What experimental approaches resolve contradictions in reported physicochemical data (e.g., melting points or solubility)?
- Methodological Answer :
- Solubility Discrepancies : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV spectrophotometry. For example, discrepancies in aqueous solubility may arise from polymorphic forms, which can be identified via X-ray powder diffraction (XRPD) .
- Melting Point Variability : Use hot-stage microscopy to observe melting behavior and detect hydrate/solvate formation. Thermogravimetric analysis (TGA) can quantify residual solvents affecting mp .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation products via LC-MS and quantify using calibration curves .
- Long-Term Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6–12 months. Analyze purity changes monthly with HPLC and identify degradation pathways (e.g., hydrolysis of the amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
